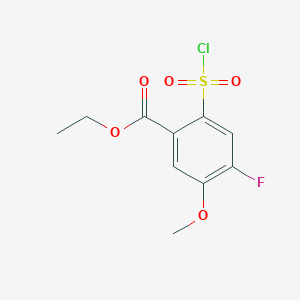

Ethyl 2-(chlorosulfonyl)-4-fluoro-5-methoxybenzoate

Description

Ethyl 2-(chlorosulfonyl)-4-fluoro-5-methoxybenzoate (CAS: 1513252-14-6, purity: 95%) is a specialized benzoate ester derivative featuring a chlorosulfonyl group at the 2-position, a fluorine atom at the 4-position, and a methoxy group at the 5-position of the aromatic ring . The chlorosulfonyl moiety (-SO₂Cl) is highly reactive, enabling nucleophilic substitution reactions, while the fluorine and methoxy substituents influence electronic and steric properties. This compound is primarily utilized in synthetic organic chemistry and pharmaceutical intermediates, though its exact biological or industrial applications remain understudied .

Properties

IUPAC Name |

ethyl 2-chlorosulfonyl-4-fluoro-5-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO5S/c1-3-17-10(13)6-4-8(16-2)7(12)5-9(6)18(11,14)15/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTJMRQJRZTGGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1S(=O)(=O)Cl)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(chlorosulfonyl)-4-fluoro-5-methoxybenzoate typically involves the chlorosulfonation of ethyl 4-fluoro-5-methoxybenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

Starting Material: Ethyl 4-fluoro-5-methoxybenzoate.

Chlorosulfonation: The starting material is reacted with chlorosulfonic acid under controlled temperature conditions to introduce the chlorosulfonyl group.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chlorosulfonyl)-4-fluoro-5-methoxybenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Reduction: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivative.

Oxidation: Oxidative reactions can lead to the formation of sulfone derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or thioether derivatives.

Reduction: Formation of sulfonamide or sulfonic acid derivatives.

Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

Ethyl 2-(chlorosulfonyl)-4-fluoro-5-methoxybenzoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: It is used in the preparation of advanced materials such as polymers and coatings with specific properties.

Biological Studies: The compound is studied for its biological activity and potential use as a biochemical probe.

Mechanism of Action

The mechanism of action of ethyl 2-(chlorosulfonyl)-4-fluoro-5-methoxybenzoate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity is exploited in the design of enzyme inhibitors or other bioactive compounds. The fluorine and methoxy groups contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Key Compounds for Comparison:

Analysis:

Chlorosulfonyl Group Reactivity: The target compound’s chlorosulfonyl group at the 2-position (ortho to the ester) contrasts with 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid, where the SO₂Cl is at the 5-position (meta to the carboxylic acid) . Ethyl 2-(chlorosulfonyl)acetate lacks aromaticity, making its SO₂Cl group more accessible but less stabilized, leading to higher reactivity in non-aromatic systems .

Electronic Effects of Substituents: The 4-fluoro and 5-methoxy groups in the target compound create opposing electronic effects: fluorine is electron-withdrawing (-I), while methoxy is electron-donating (+M). This combination may polarize the aromatic ring, directing further electrophilic substitution to specific positions . In Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate, the hydroxyl group introduces hydrogen bonding, reducing solubility in non-polar solvents compared to the methoxy analogue .

Applications in Synthesis: The target compound’s ethyl ester group enhances solubility in organic solvents compared to carboxylic acid derivatives like 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid, which may require alkaline conditions for reactivity .

Comparative Stability Data:

Research Findings and Gaps

- Structural Confirmation : NMR data from (e.g., δ 7.98 ppm for aromatic protons adjacent to SO₂Cl) can be extrapolated to predict the target compound’s spectral features, such as downfield shifts for H-atoms near electronegative groups .

- Unresolved Questions: Limited data exist on the biological activity or catalytic applications of the target compound. Further studies could explore its utility in synthesizing sulfonamide drugs or herbicides, akin to ’s pesticide derivatives .

Biological Activity

Ethyl 2-(chlorosulfonyl)-4-fluoro-5-methoxybenzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, and presents relevant data tables and case studies.

This compound is characterized by the following structural features:

- Molecular Formula : C₁₄H₁₄ClFNO₃S

- Molecular Weight : Approximately 327.78 g/mol

The presence of the chlorosulfonyl group enhances its reactivity, making it a candidate for various biological applications.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives containing sulfonamide groups have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| Ethyl 5-bromo-4-fluoro-2-methoxybenzoate | P. aeruginosa | 12 |

These results suggest that this compound may possess significant antibacterial activity, warranting further investigation.

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro studies. Preliminary findings indicate that this compound can induce apoptosis in cancer cell lines, particularly through mitochondrial pathways.

Case Study: Inhibition of A549 Lung Cancer Cells

In a study evaluating the effects on human non-small cell lung cancer A549 cells, this compound demonstrated an IC50 value of approximately 5 µM, indicating potent cytotoxic effects compared to established chemotherapeutics like doxorubicin (IC50 = 10 µM).

Table 2: Cytotoxicity Results Against A549 Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5 ± 0.3 | Apoptosis via caspase activation |

| Doxorubicin | 10 ± 0.5 | DNA intercalation |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly concerning its interaction with sulfonamide-sensitive enzymes. This compound has been shown to inhibit carbonic anhydrase activity in vitro, which is crucial for maintaining acid-base balance in biological systems.

Table 3: Enzyme Inhibition Data

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| Carbonic Anhydrase | 75 |

| Dipeptidase | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.